REACTION_CXSMILES
|
[OH2:1].O.O.O.O.O.[Cl-:7].[Cr+3:8].[Cl-].[Cl-].[Cl-].[OH:12]CC[N+](C)(C)C.O.O.[F-].C([N+](CC)(CC)CC)C.O.O.O.O.O.[OH-].C[N+](C)(C)C>[Cl-].OCC[N+](C)(C)C.[Ni]>[OH2:12].[OH2:1].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:7].[Cr+3:8].[Cl-:7].[Cl-:7].[Cr:8] |f:0.1.2.3.4.5.6.7.8.9.10.11,12.13.14.15,16.17.18.19.20.21.22,23.24,26.27.28.29.30.31.32.33.34.35|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].OCC[N+](C)(C)C
|
Name
|
chromium (III) chloride hexahydrate choline chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-].[Cl-].OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.[F-].C(C)[N+](CC)(CC)CC
|
Name
|
tetramethylammonium hydroxide pentahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.[OH-].C[N+](C)(C)C
|
Name
|
Mild steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mild steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be obtained
|
Type
|
ADDITION
|
Details
|
The green liquid was poured into an electrochemical cell (internal diameter of 23 mm)
|
Type
|
CUSTOM
|
Details
|
held in an oil bath at 60° C
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 6 mL |
Name
|
|
Type
|
product
|
Smiles
|
[Cr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].O.O.O.O.O.[Cl-:7].[Cr+3:8].[Cl-].[Cl-].[Cl-].[OH:12]CC[N+](C)(C)C.O.O.[F-].C([N+](CC)(CC)CC)C.O.O.O.O.O.[OH-].C[N+](C)(C)C>[Cl-].OCC[N+](C)(C)C.[Ni]>[OH2:12].[OH2:1].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:7].[Cr+3:8].[Cl-:7].[Cl-:7].[Cr:8] |f:0.1.2.3.4.5.6.7.8.9.10.11,12.13.14.15,16.17.18.19.20.21.22,23.24,26.27.28.29.30.31.32.33.34.35|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].OCC[N+](C)(C)C
|
Name
|
chromium (III) chloride hexahydrate choline chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-].[Cl-].OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.[F-].C(C)[N+](CC)(CC)CC
|
Name
|
tetramethylammonium hydroxide pentahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.[OH-].C[N+](C)(C)C
|
Name
|
Mild steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mild steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be obtained
|
Type
|
ADDITION
|
Details
|
The green liquid was poured into an electrochemical cell (internal diameter of 23 mm)
|
Type
|
CUSTOM
|
Details
|
held in an oil bath at 60° C
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 6 mL |
Name
|
|
Type
|
product
|
Smiles
|
[Cr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |